molecular formula C17H16N2O3 B5813523 N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-furamide

N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-furamide

Cat. No. B5813523
M. Wt: 296.32 g/mol
InChI Key: OPZUTZQFERPTLN-UHFFFAOYSA-N
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Description

"N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-furamide" is a compound that falls within the class of organic chemicals known for their complex structures and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of similar quinoline and furan derivatives has been explored through various methods. For example, Lindahl et al. (2006) developed a new synthesis of the furo[3,2-c]quinolin-4(5H)-one heterocycle using palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide, optimizing yield through different catalysts, bases, and solvents (Lindahl et al., 2006).

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex, involving various functional groups and bonding arrangements. Dasari and Srikrishnan (2002) studied the crystal structure of Linomide, a quinoline derivative, highlighting the arrangement of different groups around the quinoline nucleus (Dasari & Srikrishnan, 2002).

Chemical Reactions and Properties

Quinoline and furan derivatives can undergo a variety of chemical reactions. Ukrainets et al. (2008) reported the synthesis of 2-methyl-9H-furo[2,3-b]quinolin-4-one, exhibiting tautomerism between 4-oxo and 4-hydroxy forms in different solutions (Ukrainets, Bereznyakova, & Turov, 2008).

Physical Properties Analysis

The physical properties of such compounds depend on their molecular structure and functional groups. Detailed analysis of these properties typically involves spectroscopic and crystallographic techniques.

Chemical Properties Analysis

The chemical properties of quinoline and furan derivatives are influenced by their functional groups and molecular structure. For instance, compounds like Linomide have been studied for their immunomodulatory properties, as reported by Dasari and Srikrishnan (2002) (Dasari & Srikrishnan, 2002).

Future Directions

Quinoline derivatives have been the focus of many research studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future research may focus on the synthesis, characterization, and exploration of the biological activities of “N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-furamide” and related compounds.

properties

IUPAC Name

N-ethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-19(17(21)15-8-5-9-22-15)11-13-10-12-6-3-4-7-14(12)18-16(13)20/h3-10H,2,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZUTZQFERPTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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